molecular formula C13H18BrN B13963607 1-Benzyl-4-bromo-3-methylpiperidine

1-Benzyl-4-bromo-3-methylpiperidine

Cat. No.: B13963607
M. Wt: 268.19 g/mol
InChI Key: JLHVUHRNSOSKDP-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-3-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-4-bromo-3-methylpiperidine typically involves several steps:

Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

1-Benzyl-4-bromo-3-methylpiperidine undergoes various chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various substituted piperidines and complex heterocycles .

Scientific Research Applications

1-Benzyl-4-bromo-3-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-3-methylpiperidine involves its interaction with specific molecular targets:

The molecular targets include G-protein coupled receptors and ion channels, which play crucial roles in signal transduction pathways .

Comparison with Similar Compounds

1-Benzyl-4-bromo-3-methylpiperidine can be compared with other piperidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-benzyl-4-bromo-3-methylpiperidine

InChI

InChI=1S/C13H18BrN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3

InChI Key

JLHVUHRNSOSKDP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1Br)CC2=CC=CC=C2

Origin of Product

United States

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